(Z)-5-(3,4-二甲氧基苄叉亚甲基)-2-((4-氟苯基)氨基)噻唑-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

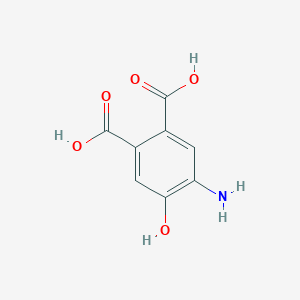

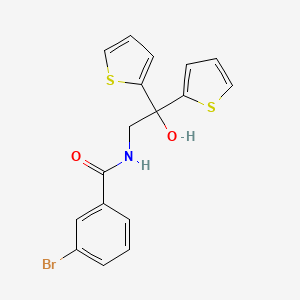

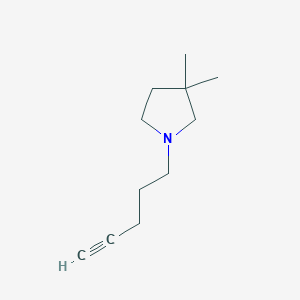

The compound is a derivative of thiazolidinone, a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. While the specific compound mentioned is not directly described in the provided papers, the structural motifs and the general class of compounds are similar. The papers discuss related compounds with a 5-benzylidene-thiazolidine core, which is a common feature in this class of compounds. These molecules are known for their potential biological activities and their ability to form various supramolecular structures through hydrogen bonding and π-π stacking interactions .

Synthesis Analysis

Although the exact synthesis of (Z)-5-(3,4-dimethoxybenzylidene)-2-((4-fluorophenyl)amino)thiazol-4(5H)-one is not detailed in the provided papers, similar compounds are typically synthesized through a Knoevenagel condensation reaction. This involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. The synthesis likely involves the condensation of a 3,4-dimethoxybenzaldehyde with a thiazolidin-4-one derivative that has an amino group substituted with a 4-fluorophenyl moiety .

Molecular Structure Analysis

The molecular structure of related compounds shows a planar 5-benzylidene-thiazolidine moiety, which is a characteristic feature of this class of compounds. The planarity is significant as it can influence the molecule's ability to interact with biological targets and form supramolecular structures. The inclination of substituent groups, such as the 4-aminobenzoic acid fragment in one of the studied compounds, can vary and is typically measured in degrees from the plane of the thiazolidine ring .

Chemical Reactions Analysis

The thiazolidinone core is reactive and can participate in various chemical reactions. The presence of the benzylidene moiety allows for additional reactivity, particularly through the methine carbon, which can exhibit a wide C-C-C angle, facilitating further chemical modifications. Hydrogen bonding is a key interaction, with N-H...O and C-H...O bonds being common, contributing to the formation of dimers, chains, and sheets in the solid state .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure and the nature of their substituents. The planarity of the core and the types of hydrogen bonds formed can affect the compound's melting point, solubility, and crystal packing. The presence of electron-donating or withdrawing groups, such as methoxy or fluorine atoms, can alter the electronic distribution within the molecule, impacting its chemical reactivity and potentially its biological activity .

科学研究应用

癌症光动力疗法

一项研究探讨了苯并噻唑和噻唑酮的衍生物,包括与指定分子具有结构相似性的化合物,以了解其在光动力疗法 (PDT) 中的潜力。PDT 是一种利用光敏化合物在暴露于特定光波长时产生活性氧的治疗方法,从而破坏靶向癌细胞。该研究重点介绍了具有高单线态氧量子产率的新化合物的合成和表征,表明它们作为 PDT 中癌症治疗的有效光敏剂的潜力 (Pişkin, Canpolat, & Öztürk, 2020)。

抗菌和抗结核活性

多项研究合成了噻唑酮衍生物并测试了其抗菌和抗结核特性。这些化合物对各种细菌和真菌菌株以及结核分枝杆菌显示出有希望的结果。这些分子的结构特征,包括氟苯基和二甲氧基苄叉亚甲基的存在,促成了它们的生物活性,显示出作为开发新的抗菌和抗结核剂的先导的潜力 (Samadhiya, Sharma, Srivastava, & Srivastava, 2014)。

抗炎和镇痛活性

具有与查询分子结构相似性的化合物已被评估其抗炎和镇痛活性。涉及新衍生物的合成和后续生物筛选的研究已识别出在炎症和疼痛模型中具有显着活性的几种化合物,表明有可能开发成针对此类疾病的治疗剂 (Khalifa & Abdelbaky, 2008)。

未来方向

The future directions for this compound could involve further testing of its biological activity, particularly its inhibitory effects on various protein kinases . Additionally, it could be interesting to explore its potential applications in medicinal chemistry, given its numerous biological properties.

属性

IUPAC Name |

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S/c1-23-14-8-3-11(9-15(14)24-2)10-16-17(22)21-18(25-16)20-13-6-4-12(19)5-7-13/h3-10H,1-2H3,(H,20,21,22)/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILWXLJREWGOKE-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-(3,4-dimethoxybenzylidene)-2-((4-fluorophenyl)amino)thiazol-4(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2517803.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B2517805.png)

![methyl 3-nitro-4-{4-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]piperazino}benzenecarboxylate](/img/structure/B2517806.png)

![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2517807.png)

![8-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B2517809.png)

![3-(4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylonitrile](/img/structure/B2517810.png)